1-bromo-2-chloro-4-ethynylbenzene
Description
1-Bromo-2-chloro-4-ethynylbenzene (C₈H₃BrCl) is a halogenated aromatic compound featuring a bromine atom at position 1, a chlorine atom at position 2, and an ethynyl group (–C≡CH) at position 4 of the benzene ring. This unique combination of substituents confers distinct electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions . The ethynyl group enhances reactivity toward metal-catalyzed transformations, while the halogens (Br and Cl) provide sites for nucleophilic substitution or further functionalization.
Properties
CAS No. |
313511-09-0 |
|---|---|
Molecular Formula |
C8H4BrCl |
Molecular Weight |
215.5 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
1-bromo-2-chloro-4-ethynylbenzene can be synthesized through several methods. One common synthetic route involves the electrophilic aromatic substitution of benzene derivatives. For instance, starting with 2-chloroaniline, the compound can be synthesized via diazotization followed by a Sandmeyer reaction . Another method involves the use of 4-chlorophenol and triphenylphosphine dibromide . Industrial production methods may vary, but they typically involve similar reaction conditions and reagents to ensure high yield and purity.
Chemical Reactions Analysis
1-bromo-2-chloro-4-ethynylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Coupling Reactions: It undergoes Sonogashira coupling with methyl 2-iodobenzoate to form bromo tolane derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction conditions and products are less commonly documented.
Common reagents used in these reactions include palladium catalysts for coupling reactions and strong bases or acids for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-bromo-2-chloro-4-ethynylbenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-bromo-2-chloro-4-ethynylbenzene primarily involves its reactivity as an electrophile in substitution reactions. The presence of bromine and chlorine atoms makes the benzene ring more susceptible to nucleophilic attack, facilitating various substitution reactions . The ethynyl group also allows for coupling reactions, expanding the compound’s versatility in synthetic chemistry.
Comparison with Similar Compounds
Key Structural Analogs and Their Properties
The table below compares 1-bromo-2-chloro-4-ethynylbenzene with compounds sharing partial structural similarities:
| Compound Name | Molecular Formula | Substituent Positions & Groups | Key Differences & Reactivity | Reference |
|---|---|---|---|---|
| 1-Bromo-4-chloro-2-ethynylbenzene | C₈H₃BrCl | Br (1), Cl (4), –C≡CH (2) | Halogen positions alter electronic effects; Cl at para to Br reduces steric hindrance compared to ortho substitution in the target compound. | |
| 1-Bromo-2-ethynylbenzene | C₈H₅Br | Br (1), –C≡CH (2) | Lacks chlorine, reducing potential for dual halogen-directed reactivity. Simpler structure with fewer steric effects. | |
| 1-Chloro-2-ethynylbenzene | C₈H₅Cl | Cl (1), –C≡CH (2) | Bromine replaced by chlorine; lower electronegativity of Cl affects substitution rates. | |
| 1-Bromo-4-chloro-2-ethylbenzene | C₈H₈BrCl | Br (1), Cl (4), –CH₂CH₃ (2) | Ethyl group instead of ethynyl; lacks sp-hybridized carbon, limiting cross-coupling utility. | |
| 4-Chloro-1-(4-ethoxyphenyl)ethynyl-2-fluorobenzene | C₁₅H₁₁ClFO | Cl (4), F (2), –C≡C–(4-ethoxyphenyl) (1) | Additional fluorine and ethoxyphenyl group enhance electronic diversity and solubility. |
Positional Isomerism and Reactivity
- Ortho vs. By contrast, 1-bromo-4-chloro-2-ethynylbenzene (Cl at para to Br) exhibits reduced steric hindrance, favoring faster reactions in some cases .
- Ethynyl Group Impact: The ethynyl group at position 4 enables Sonogashira coupling to introduce aryl or alkyl groups, a feature absent in analogs like 1-bromo-4-chloro-2-ethylbenzene .
Electronic Effects
- Electron-Withdrawing Halogens: The Br and Cl substituents withdraw electron density from the ring, activating the ethynyl group for nucleophilic attack. This effect is less pronounced in compounds lacking one halogen (e.g., 1-bromo-2-ethynylbenzene) .
- Methoxy and Ethoxy Substituents : Compounds like 4-chloro-1-(4-ethoxyphenyl)ethynyl-2-fluorobenzene demonstrate how alkoxy groups donate electron density, counterbalancing halogen withdrawal and modifying reaction pathways .
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